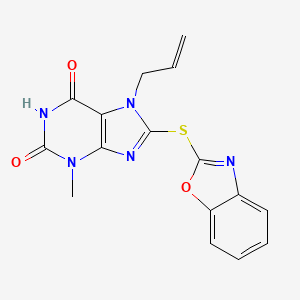
8-(1,3-Benzoxazol-2-ylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1,3-Benzoxazol-2-ylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 8-(1,3-Benzoxazol-2-ylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-aminophenol with various aldehydes, ketones, or acids to form the benzoxazole ring . Industrial production methods often employ optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
8-(1,3-Benzoxazol-2-ylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-(1,3-Benzoxazol-2-ylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects . For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
8-(1,3-Benzoxazol-2-ylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione can be compared with other benzoxazole derivatives and purine analogs:
Properties
IUPAC Name |
8-(1,3-benzoxazol-2-ylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c1-3-8-21-11-12(20(2)14(23)19-13(11)22)18-15(21)25-16-17-9-6-4-5-7-10(9)24-16/h3-7H,1,8H2,2H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOMFGRDMWOXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4O3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














